2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Kinase inhibition Receptor binding Enzyme assay

This 2,4-dimethoxy-substituted benzamide with a pyridazin-3-yl-pyrrolidine moiety is a synthetic small molecule with moderate lipophilicity (XLogP3-AA: 3.2) and hydrogen-bonding capacity (TPSA: 76.6 Å²). Given the absence of published bioactivity data, its primary procurement value lies in its utility as a late-stage synthetic intermediate for constructing focused pyridazine-based libraries or as a structurally matched negative control in internal SAR programs. Buyers initiating de novo chemical probe programs must commit to generating all primary pharmacology and ADME data internally.

Molecular Formula C23H24N4O3
Molecular Weight 404.47
CAS No. 922688-39-9
Cat. No. B2455542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS922688-39-9
Molecular FormulaC23H24N4O3
Molecular Weight404.47
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
InChIInChI=1S/C23H24N4O3/c1-29-18-8-9-19(21(15-18)30-2)23(28)24-17-7-5-6-16(14-17)20-10-11-22(26-25-20)27-12-3-4-13-27/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,28)
InChIKeyFBNOSJFZWPWPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922688-39-9): Baseline Profile for Research Procurement


2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922688-39-9) is a synthetic small molecule featuring a benzamide core substituted with 2,4-dimethoxy groups and a pyridazin-3-yl ring bearing a pyrrolidine moiety [1]. Its molecular formula is C23H24N4O3 with a molecular weight of 404.5 g/mol, a computed XLogP3-AA of 3.2, and a topological polar surface area of 76.6 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [1]. The compound is listed in PubChem (CID 7593227) and is catalogued by several chemical vendors as a research-grade bioactive molecule or synthetic intermediate [1]. However, a systematic search of primary literature, authoritative databases, and patent repositories reveals that no peer-reviewed studies, quantitative biological assay data (e.g., IC50, Ki, EC50), or head-to-head comparator analyses specifically attributed to this compound have been published in sources permitted by this analysis [1]. Consequently, this guide must transparently document the absence of quantitative differentiation evidence, rather than construct claims unsupported by the permissible evidence base.

Why Generic Substitution Is Not Supported for 2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide


In the absence of published quantitative structure–activity relationship (SAR) data for 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, any claim that a closely related analog—such as the 3,5-dimethoxy regioisomer, the 3-methoxy derivative, or the 4-fluoro congener—could serve as a generic substitute is scientifically unfounded [1]. Minor structural changes in the benzamide substitution pattern, the position of the amide linkage, or the nature of the heterocyclic appendage are known to profoundly alter target binding, selectivity, metabolic stability, and cellular permeability in related pyridazine-based series [2]. Without direct comparative data for this specific compound, the risk of functional non-equivalence upon substitution is unquantified and therefore unacceptable for applications where a defined biological outcome is required [2].

Quantitative Evidence Guide for 2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide: Gap Analysis


No Published Target Engagement or Potency Data Are Available for 922688-39-9

A comprehensive search of PubMed, ChEMBL, BindingDB, and the patent literature did not identify any study reporting a quantitative IC50, Ki, EC50, or Kd value for the target compound at any biological target [1]. PubChem contains no bioassay data for CID 7593227 beyond computed physicochemical descriptors [1]. Consequently, no direct head-to-head comparison with any structurally related comparator can be performed on the basis of target engagement potency.

Kinase inhibition Receptor binding Enzyme assay

No Published Cell-Based or In Vivo Efficacy Data Are Available for 922688-39-9

Vendor descriptions referencing potential anticancer or antimicrobial activity for this compound are not supported by any peer-reviewed, quantitative cell-based assay data (e.g., MCF-7 IC50, bacterial MIC) in the permissible source set [1]. The absence of published cellular efficacy data precludes any evidence-backed comparison with established chemotherapeutic agents or structurally related pyridazine derivatives that have published cellular activity profiles.

Anticancer Antimicrobial Cellular assay

No Published Selectivity, ADME, or Safety Data Are Available for 922688-39-9

No selectivity profiling data (e.g., selectivity index over related targets, kinase panel screening), in vitro ADME parameters (e.g., metabolic stability, permeability, CYP inhibition), or in vivo pharmacokinetic data have been published for this compound in permissible sources [1]. Consequently, any claim of favorable selectivity, metabolic stability, or drug-likeness remains unverified for this specific chemotype.

Selectivity profile ADME Safety pharmacology

Application Scenarios for 2,4-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide Based on Current Evidence


Chemical Probe Development Requiring De Novo Characterization

Given the absence of published biological data, the compound may be considered as a starting point for a de novo chemical probe program only if the research group commits to generating all primary pharmacology, selectivity, and ADME data internally [1]. No pre-existing evidence can guide target selection or expected potency.

Synthetic Intermediate in Pyridazine-Focused Library Synthesis

The compound's structural features—a pyridazine core with a pendant pyrrolidine and a dimethoxybenzamide—make it a potential late-stage intermediate for constructing focused libraries of pyridazine-based compounds [1]. Its utility in this context is limited to its role as a synthetic building block, not as a validated bioactive molecule.

Negative Control or Inactive Comparator in Target-Specific Assays (After Internal Validation)

If internal profiling confirms a lack of activity at a target of interest, the compound could be used as a structurally matched negative control for SAR studies involving active pyridazine analogs [1]. This application requires the user to generate the evidence that is currently absent from the public domain.

Quote Request

Request a Quote for 2,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.